molecular formula C8H8N2O3 B14856090 Methyl 2-(4-formylpyrimidin-2-YL)acetate

Methyl 2-(4-formylpyrimidin-2-YL)acetate

Cat. No.: B14856090
M. Wt: 180.16 g/mol
InChI Key: QMRCSAYGWRQMSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of Methyl 2-(4-formylpyrimidin-2-YL)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Microwave-assisted esterification has also been explored as an efficient method for producing esters like this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 2-(4-formylpyrimidin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylpyrimidin-2-YL)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromopyridin-2-yl)acetate
  • Methyl 2-(pyridin-4-yl)acetate
  • 2-(4-sulfamoylphenyl)pyrimidine

Uniqueness

Methyl 2-(4-formylpyrimidin-2-YL)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further functionalization, and the pyrimidine ring provides a versatile scaffold for drug design and development .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 2-(4-formylpyrimidin-2-yl)acetate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)4-7-9-3-2-6(5-11)10-7/h2-3,5H,4H2,1H3

InChI Key

QMRCSAYGWRQMSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=CC(=N1)C=O

Origin of Product

United States

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